molecular formula C11H11NO2S B14883140 2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid

2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid

Cat. No.: B14883140
M. Wt: 221.28 g/mol
InChI Key: CUGUHYDABVWJBH-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features both a pyrrole and a thiophene ring. These heterocyclic structures are known for their stability and unique electronic properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a pyrrole derivative is coupled with a thiophene derivative in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)acetic acid
  • 3-(thiophen-2-yl)propanoic acid
  • 2-(1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid

Uniqueness

2-(1H-pyrrol-1-yl)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both pyrrole and thiophene rings in its structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-pyrrol-1-yl-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(12-5-1-2-6-12)8-9-4-3-7-15-9/h1-7,10H,8H2,(H,13,14)

InChI Key

CUGUHYDABVWJBH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC2=CC=CS2)C(=O)O

Origin of Product

United States

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